4-nitrosoaniline molecular weight and physicochemical properties
4-nitrosoaniline molecular weight and physicochemical properties
An In-depth Technical Guide to 4-Nitrosoaniline: Properties, Synthesis, and Applications
Abstract
4-Nitrosoaniline, a key aromatic compound, holds significant importance in various chemical and pharmaceutical research domains. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthesis protocols, and critical applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a deep, practical understanding of handling and utilizing this versatile molecule. All data and protocols are substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Chemical Identity and Molecular Structure
4-Nitrosoaniline, also known as p-nitrosoaniline, is an organic compound characterized by a nitroso group (-N=O) substituted para to an amino group (-NH₂) on a benzene ring. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.
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IUPAC Name: 4-nitrosoaniline
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CAS Number: 156-10-5
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Molecular Formula: C₆H₆N₂O
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Molecular Weight: 122.12 g/mol
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Canonical SMILES: C1=CC(=CC=C1N)N=O
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InChI Key: FNYGXVDPJANDAP-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical properties of 4-nitrosoaniline are fundamental to its application in experimental design, particularly in reaction kinetics, formulation, and analytical method development. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Melting Point | 173-175 °C (decomposes) | |
| Appearance | Green to yellow-brown crystalline solid | |
| Solubility | Soluble in ethanol, ether, and acetone. Slightly soluble in water. | |
| pKa | Data not readily available | |
| LogP | 1.3 |
Synthesis and Purification
The synthesis of 4-nitrosoaniline is a cornerstone procedure in many organic chemistry laboratories. The following protocol describes a reliable method for its preparation, emphasizing the rationale behind each step to ensure a high-yield, pure product.
Experimental Protocol: Synthesis of 4-Nitrosoaniline
Objective: To synthesize 4-nitrosoaniline from a suitable precursor via nitrosation.
Materials:
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N,N-dimethyl-4-nitrosoaniline
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethanol
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Ice bath
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Magnetic stirrer and stir bar
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Büchner funnel and filter paper
Step-by-Step Procedure:
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Preparation of the Reaction Mixture: In a beaker, dissolve N,N-dimethyl-4-nitrosoaniline in ethanol. This step is crucial for creating a homogeneous reaction environment.
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Hydrolysis: Add a solution of sodium hydroxide to the beaker while stirring. The mixture is then heated, which facilitates the hydrolysis of the N,N-dimethylamino group.
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Neutralization and Precipitation: After cooling the reaction mixture in an ice bath, carefully add hydrochloric acid to neutralize the excess sodium hydroxide and precipitate the 4-nitrosoaniline product. The acidic condition ensures the complete precipitation of the product.
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Isolation and Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The crude product is then washed with cold water to remove any remaining impurities. Recrystallization from a suitable solvent like ethanol can be performed to obtain a highly pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-nitrosoaniline.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of 4-nitrosoaniline.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the electron-donating amino group and the electron-withdrawing nitroso group.
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with the chemical shifts of the aromatic carbons being characteristic of the substitution pattern.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the N=O stretching of the nitroso group, and the C=C stretching of the aromatic ring.
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UV-Vis Spectroscopy: The electronic spectrum of 4-nitrosoaniline is characterized by absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions.
Reactivity and Stability
4-Nitrosoaniline is a relatively stable compound under standard conditions. However, it can undergo decomposition at its melting point. Its chemical reactivity is dominated by the amino and nitroso functional groups. The amino group can be acylated, alkylated, or diazotized, while the nitroso group can be reduced to an amino group or oxidized to a nitro group.
Applications in Research and Development
The unique chemical structure of 4-nitrosoaniline makes it a valuable intermediate in various synthetic applications.
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Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of various azo and quinone-imine dyes.
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Pharmaceutical Research: The nitrosoaniline scaffold is of interest in medicinal chemistry for the development of novel therapeutic agents.
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Corrosion Inhibition: It has been investigated for its potential as a corrosion inhibitor for metals in acidic environments.
Safety and Handling
4-Nitrosoaniline should be handled with care, following standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal.
Conclusion
This technical guide has provided a detailed overview of the molecular weight, physicochemical properties, synthesis, and applications of 4-nitrosoaniline. The information presented, supported by reliable sources, is intended to be a valuable resource for scientists and researchers, facilitating its effective and safe use in their research and development endeavors.
References
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4-Nitrosoaniline - PubChem. National Center for Biotechnology Information. [Link]
